9-Ethyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione
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Overview
Description
9-ETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOLE-1,3-DIONE is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOLE-1,3-DIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-ETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
9-ETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-ETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
9-METHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOLE-1,3-DIONE: Similar structure but with a methyl group instead of an ethyl group.
INDOLE-3-ACETIC ACID: A naturally occurring indole derivative with different biological activities.
Uniqueness
9-ETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOLE-1,3-DIONE is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
60442-31-1 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
9-ethyl-4H-pyrano[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C13H11NO3/c1-2-14-10-6-4-3-5-8(10)9-7-11(15)17-13(16)12(9)14/h3-6H,2,7H2,1H3 |
InChI Key |
CAVPQTYQGJPIIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C(=O)OC(=O)C3 |
Origin of Product |
United States |
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